molecular formula C18H22N4O3S2 B2867837 2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1376059-92-5

2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2867837
CAS No.: 1376059-92-5
M. Wt: 406.52
InChI Key: UXRBQXXVSUPNLE-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfamoyl phenyl group, and a methylsulfanyl pyrimidine group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-N-[[4-(methylsulfamoyl)phenyl]methyl]-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-11-15(18(26-3)22-16(21-11)13-6-7-13)17(23)20-10-12-4-8-14(9-5-12)27(24,25)19-2/h4-5,8-9,13,19H,6-7,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRBQXXVSUPNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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